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Cat. No.: B1346379 Get Quote

Introduction

3-Fluoro-5-methoxybenzyl bromide (C₈H₈BrFO, Molar Mass: 219.05 g/mol ) is a substituted

aromatic halogen compound. As a functionalized benzyl bromide, it serves as a valuable

building block in organic synthesis, particularly in the development of pharmaceutical agents

and other complex organic molecules. The precise characterization of its chemical structure is

paramount for its application in research and development. This guide provides a detailed

overview of the expected spectroscopic data (NMR, IR, and MS) for 3-Fluoro-5-
methoxybenzyl bromide, along with generalized experimental protocols for data acquisition.

Due to the limited availability of published experimental spectra for this specific compound, this

guide is based on established principles of spectroscopy and predictive models.

Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic characteristics of 3-Fluoro-5-
methoxybenzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data
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The proton NMR spectrum is expected to show signals corresponding to the aromatic protons,

the methoxy group protons, and the benzylic protons.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Ar-H (H2) ~6.8 - 7.0
Doublet of doublets

(dd)
1H

Ar-H (H4) ~6.6 - 6.8
Triplet of doublets (td)

or triplet (t)
1H

Ar-H (H6) ~6.7 - 6.9
Doublet of doublets

(dd)
1H

-O-CH₃ ~3.8 Singlet (s) 3H

-CH₂-Br ~4.4 - 4.5 Singlet (s) 2H

Note: The exact chemical shifts and coupling constants are influenced by the solvent used.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Predicted Chemical Shift (δ, ppm)

C-Br (Benzylic) ~30 - 35

-O-CH₃ ~55 - 56

Ar-C (C2) ~102 - 105 (doublet, due to C-F coupling)

Ar-C (C4) ~108 - 112 (doublet, due to C-F coupling)

Ar-C (C6) ~115 - 118 (doublet, due to C-F coupling)

Ar-C-CH₂Br (C1) ~140 - 143 (doublet, due to C-F coupling)

Ar-C-OCH₃ (C5) ~160 - 162

Ar-C-F (C3)
~162 - 165 (doublet, large C-F coupling

constant)

Note: The chemical shifts of the aromatic carbons are influenced by the fluorine atom, resulting

in carbon-fluorine coupling (J-coupling).

Infrared (IR) Spectroscopy
The IR spectrum will display absorption bands characteristic of the functional groups present in

the molecule.[1][2][3][4]
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Functional Group
Characteristic Absorption
(cm⁻¹)

Description

Aromatic C-H Stretch 3100 - 3000 Medium to weak

Aliphatic C-H Stretch (-CH₃, -

CH₂)
2950 - 2850 Medium

Aromatic C=C Stretch 1600 - 1475
Medium to weak, multiple

bands

C-O Stretch (Aryl ether)
1285 - 1200 (asymmetric) &

1075 - 1020 (symmetric)
Strong

C-F Stretch 1200 - 1000 Strong

C-H Bend (-CH₂-) 1470 - 1450 Medium

C-Br Stretch 690 - 515 Medium to strong

Aromatic C-H Out-of-Plane

Bending
900 - 675

Strong, pattern depends on

substitution

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments.
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m/z Ion Comments

218/220 [C₈H₈BrFO]⁺

Molecular ion (M⁺). The two

peaks of approximately equal

intensity are due to the ⁷⁹Br

and ⁸¹Br isotopes.[5][6]

139 [M - Br]⁺

Loss of the bromine radical,

forming the 3-fluoro-5-

methoxybenzyl cation. This is

expected to be a prominent

peak.

109 [C₇H₆O]⁺
Potential fragmentation of the

benzyl cation.

91 [C₇H₇]⁺

Tropylium ion, a common

fragment in benzyl

compounds, though less likely

here due to substituents.[5]

Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-5-methoxybenzyl
bromide in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR

tube.

Instrumentation: The data can be acquired on a 300, 400, or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a standard one-dimensional proton spectrum.
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Typically, 16 to 64 scans are sufficient.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
Sample Preparation:

Neat (liquid film): If the compound is a liquid or low-melting solid, a thin film can be

prepared between two KBr or NaCl plates.

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press

it into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR

absorption in the regions of interest.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or solvent).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum.

Typically, spectra are recorded from 4000 to 400 cm⁻¹.
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Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable method, such as direct insertion probe (for solids) or injection into a gas

chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for

generating fragment ions and identifying the molecular ion.

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or time-of-

flight (TOF) analyzer.

Data Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

The resulting spectrum will show the relative abundance of different ions as a function of

their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 3-Fluoro-5-methoxybenzyl bromide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1346379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis Data Interpretation

Structural Elucidation
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Functional Group
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Verified Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-Fluoro-5-methoxybenzyl
bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346379#spectroscopic-data-nmr-ir-ms-of-3-fluoro-5-
methoxybenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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